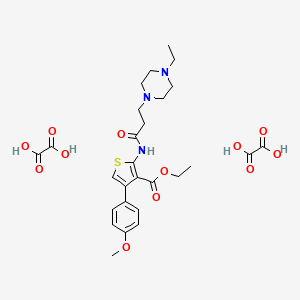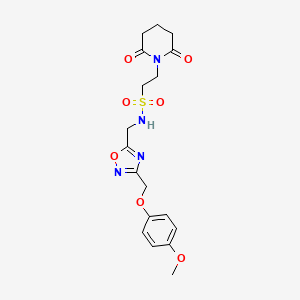
N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide is a complex molecule that likely features a pyrimidine ring as a core structural component. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring.
Synthesis Analysis
The synthesis of related pyrimidine derivatives typically involves the reaction of dimethylaminomethylene compounds with various dinucleophiles. For instance, the reaction of ethyl or methyl 2-dimethylaminomethylene-3-oxoalkanoates with N-C-N dinucleophiles can yield substituted 5-pyrimidinecarboxylates, which can be further hydrolyzed and converted to pyrimidinamines . Although the specific synthesis of this compound is not detailed in the provided papers, similar synthetic routes may be applicable.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can exhibit significant polarization due to their electronic structures. In related compounds, such as 2-amino-6-(N-methylanilino)pyrimidin-4(3H)-one, molecules are linked into frameworks or ribbons through hydrogen bonds, including N-H...N and N-H...O bonds, as well as C-H...pi(arene) interactions . These interactions are crucial in determining the three-dimensional conformation of the molecules.
Chemical Reactions Analysis
Pyrimidine derivatives can participate in various chemical reactions, primarily due to their amino groups and the reactivity of the pyrimidine ring. The specific chemical reactions of this compound are not described in the provided papers, but it can be inferred that such a molecule could engage in hydrogen bonding and nucleophilic substitution reactions, given the presence of amino groups and a potentially electrophilic carbon in the carboxamide moiety.
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound are not explicitly provided, related compounds with pyrimidine rings and amino substituents typically exhibit properties influenced by their ability to form hydrogen bonds. These properties may include solubility in polar solvents, melting points, and the formation of crystalline structures with specific molecular dimensions .
Scientific Research Applications
Synthesis of Pyrimidine Derivatives
- Anticancer and Anti-5-Lipoxygenase Agents : A series of novel pyrazolopyrimidines derivatives were synthesized and evaluated for their cytotoxic and 5-lipoxygenase inhibition activities, indicating potential as anticancer agents (Rahmouni et al., 2016).
- Novel Fused Systems : The creation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines and related systems highlights the flexibility of pyrimidine chemistry in generating diverse molecular architectures with potential biological activities (Bakhite et al., 2005).
- Regioselective Synthesis : Microwave-mediated, solvent-free conditions were employed to synthesize novel pyrimido[1,2-a]pyrimidines, showcasing an efficient method for creating structurally unique pyrimidine derivatives (Eynde et al., 2001).
Biological Activities
- Antimicrobial Evaluation : The synthesis of thienopyrimidine derivatives and their pronounced antimicrobial activity against various pathogens suggests the potential of pyrimidine derivatives in addressing infectious diseases (Bhuiyan et al., 2006).
- Antitumor Activity : A study on the synthesis of 6-substituted pyrrolo[2,3-d]pyrimidines as nonclassical antifolates targeting both thymidylate and purine nucleotide biosynthesis highlights their antiproliferative potencies against various tumor cell lines, suggesting a multifaceted approach to cancer therapy (Liu et al., 2015).
properties
IUPAC Name |
N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]pyrimidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O/c1-3-15-11-9-12(21-10(2)20-11)16-7-8-19-14(22)13-17-5-4-6-18-13/h4-6,9H,3,7-8H2,1-2H3,(H,19,22)(H2,15,16,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJNZJXFJKXLCPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=NC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)propanamide](/img/structure/B2538455.png)
![4-[(4-Chloro-1H-pyrazol-1-yl)methyl]benzoic acid](/img/structure/B2538456.png)
![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine](/img/structure/B2538457.png)
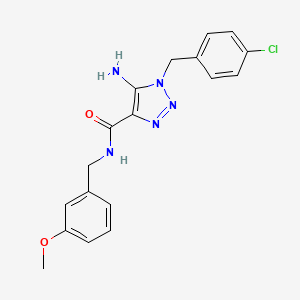
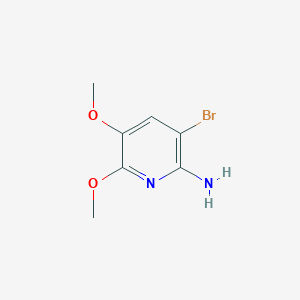
![5-Phenyl-2-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B2538464.png)
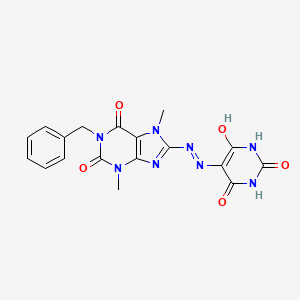
![3-((4-chlorophenyl)sulfonyl)-N-(1-phenylethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2538466.png)
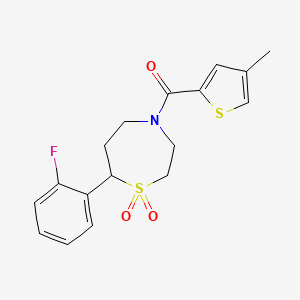
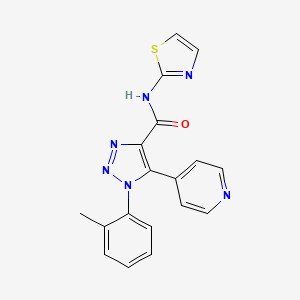
![3-((2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2538473.png)
![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2538474.png)
